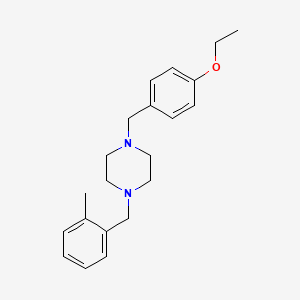![molecular formula C26H31F3N2O B10881940 (4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a trifluoromethyl group attached to the benzyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the methanone group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: This compound is similar in structure but lacks the trifluoromethyl group.
2-Benzylpiperidine: Another similar compound with a different substitution pattern on the piperidine ring.
Benzylpiperazine: A related compound with a different ring structure.
Uniqueness
(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are desired.
特性
分子式 |
C26H31F3N2O |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H31F3N2O/c27-26(28,29)24-11-5-4-9-22(24)18-30-14-6-10-23(19-30)25(32)31-15-12-21(13-16-31)17-20-7-2-1-3-8-20/h1-5,7-9,11,21,23H,6,10,12-19H2 |
InChIキー |
JQUDXHRYILULGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)

methanone](/img/structure/B10881929.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
